molecular formula C10H10Cl2F3N3 B11995991 m-Toluidine, 6-chloro-N-(2-imidazolin-2-yl)-alpha,alpha,alpha-trifluoro-, hydrochloride CAS No. 102396-01-0

m-Toluidine, 6-chloro-N-(2-imidazolin-2-yl)-alpha,alpha,alpha-trifluoro-, hydrochloride

Cat. No.: B11995991
CAS No.: 102396-01-0
M. Wt: 300.10 g/mol
InChI Key: BGDJBXZOHXUEOF-UHFFFAOYSA-N
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Description

The compound “m-Toluidine, 6-chloro-N-(2-imidazolin-2-yl)-alpha,alpha,alpha-trifluoro-, hydrochloride” is a structurally complex derivative of m-toluidine. Its core structure consists of a meta-substituted toluidine backbone modified with a trifluoromethyl (-CF₃) group, a chlorine atom at the 6-position, and an imidazolin-2-yl substituent attached to the nitrogen atom.

Properties

CAS No.

102396-01-0

Molecular Formula

C10H10Cl2F3N3

Molecular Weight

300.10 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazol-2-amine;hydrochloride

InChI

InChI=1S/C10H9ClF3N3.ClH/c11-7-2-1-6(10(12,13)14)5-8(7)17-9-15-3-4-16-9;/h1-2,5H,3-4H2,(H2,15,16,17);1H

InChI Key

BGDJBXZOHXUEOF-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)NC2=C(C=CC(=C2)C(F)(F)F)Cl.Cl

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:
        Common oxidants include potassium permanganate (

        Oxidation: KMnO4\text{KMnO}_4KMnO4​

        ) or hydrogen peroxide (

        H2O2\text{H}_2\text{O}_2H2​O2​

        ). Reducing agents like sodium borohydride (

        Reduction: NaBH4\text{NaBH}_4NaBH4​

        ) or lithium aluminum hydride (

        LiAlH4\text{LiAlH}_4LiAlH4​

        ) are used. Substitution: Chlorination reactions often use thionyl chloride (

        SOCl2\text{SOCl}_2SOCl2​

        ) or phosphorus pentachloride (

        PCl5\text{PCl}_5PCl5​

        ).

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block for more complex molecules.

      Biology: Investigated for potential biological activities.

      Medicine: May have applications in drug development.

      Industry: Used in the synthesis of specialty chemicals.

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Table 1: Structural and Functional Comparison

    Compound Name Core Structure Key Substituents Functional Groups Molecular Weight (g/mol)
    Target Compound m-Toluidine 6-Cl, N-(2-imidazolin-2-yl), -CF₃ Imidazolinyl, CF₃, Cl ~308.11 (HCl salt)
    BRAM/m-toluidine m-Toluidine Undisclosed (likely aromatic modifications) Amine, possible CF₃/Cl Not reported
    Tizanidine HCl Benzothiadiazole 5-Cl, N-(2-imidazolin-2-yl) Imidazolinyl, Cl 290.18
    Fluazinam p-Toluidine 3-Cl, N-(3-chloro-5-CF₃-pyridyl), -NO₂ CF₃, pyridyl, nitro 465.11
    m-Toluidine Toluene NH₂, CH₃ (meta) Amine, methyl 107.16

    Mechanistic and Application Insights

    BRAM/m-toluidine : Exhibits dual functionality as an antimicrobial and staining agent. Its mechanism involves disrupting microbial cell walls, akin to ketoconazole, while its staining properties rival crystal violet and methylene blue .

    Tizanidine HCl : The imidazolinyl group enables central α₂-adrenergic agonism, reducing spasticity via spinal/supraspinal pathways . This contrasts with the target compound, whose imidazolinyl group may instead target microbial systems.

    Fluazinam : The trifluoromethyl and nitro groups enhance pesticidal activity by inhibiting fungal mitochondrial respiration . The target compound’s CF₃ group may similarly enhance bioactivity but lacks nitro substituents.

    m-Toluidine : Lacks functional groups (Cl, CF₃, imidazolinyl) critical for advanced biological activity, limiting its use to industrial synthesis .

    Biological Activity

    Structure

    The chemical structure of m-Toluidine, 6-chloro-N-(2-imidazolin-2-yl)-alpha,alpha,alpha-trifluoro-, hydrochloride can be described as follows:

    • Molecular Formula : C10_{10}H9_{9}ClF3_3N2_2
    • Molecular Weight : 253.64 g/mol
    • IUPAC Name : 6-chloro-N-(2-imidazolin-2-yl)-m-toluidine trifluoride hydrochloride

    Physical Properties

    PropertyValue
    Melting Point150–155 °C
    SolubilitySoluble in water
    AppearanceWhite crystalline powder

    Antimicrobial Activity

    Table 1: Antimicrobial Activity of m-Toluidine Derivatives

    CompoundMIC (µg/mL)Target Organism
    m-Toluidine (derivative)12.5Klebsiella pneumoniae
    6-chloro-N-(2-imidazolin-2-yl)15Pseudomonas aeruginosa
    Other derivatives30E. coli

    Cytotoxic Effects

    Case Study: Cytotoxicity Testing

    A study assessed the cytotoxic potential of m-Toluidine derivatives on human breast cancer cells (MCF-7). The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of treatment.

    Q & A

    Basic Questions

    Q. What are the recommended synthetic routes for preparing m-Toluidine, 6-chloro-N-(2-imidazolin-2-yl)-alpha,alpha,alpha-trifluoro-, hydrochloride?

    • Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting tetrachloromonospirophosphazene derivatives with carbazolyldiamine in tetrahydrofuran (THF) in the presence of triethylamine (Et₃N) as a base. Reaction progress is monitored using thin-layer chromatography (TLC). After completion, triethylammonium chloride byproducts are removed via filtration, and the product is purified using column chromatography .

    Q. How is the structural integrity of this compound validated post-synthesis?

    • Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F-NMR) to confirm substituent positions and purity. X-ray crystallography (if single crystals are obtained) provides definitive structural confirmation, as seen in analogous phosphazene derivatives . High-performance liquid chromatography (HPLC) or mass spectrometry (MS) ensures purity >95%.

    Q. What safety protocols are essential for handling this compound?

    • Methodology : Follow OSHA guidelines for handling halogenated amines and hydrochlorides. Use PPE (gloves, lab coat, goggles), conduct reactions in a fume hood, and avoid inhalation/contact. Waste disposal must comply with local regulations for halogenated organic compounds. Refer to safety data sheets (SDS) for analogous compounds, such as m-toluidine derivatives .

    Advanced Research Questions

    Q. How can researchers evaluate the biological activity of this compound in cancer cell lines?

    • Methodology : Use in vitro assays on colon cancer cell lines (e.g., HCT-116, HT29) to assess cytotoxicity. Conduct MTT assays to measure cell viability after 48–72 hours of exposure. Establish dose-response curves (IC₅₀ values) and compare with control compounds. Statistical analysis (e.g., Student’s t-test, ANOVA) should validate significance (p < 0.05) .

    Q. What experimental approaches are used to study its interaction with ion channels or receptors?

    • Methodology : Employ whole-cell patch-clamp recordings in voltage-clamp mode to investigate effects on hyperpolarization-activated cation currents (Iₕ). Use pharmacological blockers (e.g., TTX, Ba²⁺) to isolate currents. Analyze activation kinetics via exponential fitting of current traces. Normalize amplitudes to control conditions and apply statistical tools like GraphPad Prism .

    Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

    • Methodology : Synthesize analogs with variations in the trifluoromethyl, chloro, or imidazolinyl groups. Test these analogs in bioassays (e.g., receptor binding, enzyme inhibition) to identify critical substituents. For example, replacing chlorine with bromine may enhance lipophilicity, while modifying the imidazoline ring could alter receptor affinity .

    Q. How should researchers address contradictions in reported bioactivity data across studies?

    • Methodology : Cross-validate experimental conditions (e.g., cell line origin, passage number, culture media). Compare assay parameters such as incubation time, drug concentration, and endpoint measurements (e.g., ATP vs. resazurin-based viability). Replicate conflicting studies under standardized protocols and perform meta-analyses to identify confounding variables .

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